(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Beschreibung
BenchChem offers high-quality (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-12-16(26-13(2)19-12)17(25)23-10-8-22(9-11-23)14-4-5-15(21-20-14)24-7-3-6-18-24/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXYBFQWLMSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. It is known that compounds containing similar structures, such as imidazole and thiazole, have a broad range of chemical and biological properties. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs.
Mode of Action
For example, compounds containing an imidazole ring have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
For instance, thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biologische Aktivität
The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone , also referred to by its CAS number 1251557-77-3, is a complex organic molecule characterized by multiple heterocyclic structures. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
This compound features:
- A pyrazole ring
- A pyridazine ring
- A piperazine moiety
- A thiazole component
These structural elements contribute to its diverse biological activities, making it a significant subject of study in medicinal chemistry.
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of compounds similar to (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exhibit notable antimicrobial and antiparasitic properties. The mechanism often involves the inhibition of specific enzymes or receptors critical for pathogen survival and proliferation .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(benzimidazol-1-yl)-N-(pyridin-2-yl)acetamide | Contains benzimidazole and pyridine rings | Antimicrobial properties |
| 4-(6-pyrazolyl)-pyridazinone | Pyrazole and pyridazine rings | Antiparasitic activity |
| N-[4-(pyridin-2-yloxy)phenyl]piperazine | Piperazine linked to pyridine | Antidepressant effects |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Studies have shown that it can inhibit certain enzymes or bind to receptors involved in disease processes. For example, it has been noted for its potential to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation .
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of thiazole-bearing compounds, derivatives similar to (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound. It was found that it effectively inhibited enzymes related to inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole derivatives. The thiazole component is particularly significant due to its ability to inhibit cellular pathways involved in cancer progression.
Case Studies:
- Thiazole-Pyridine Hybrids : Research has shown that thiazole-pyridine hybrids exhibit potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a specific thiazole-pyridine hybrid demonstrated better efficacy than standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid 1 | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid 2 | HepG2 | 10.23 |
Anticonvulsant Activity
The compound's potential as an anticonvulsant has been explored through various assays, demonstrating significant efficacy in preclinical models.
Research Findings:
- A study on thiazole-linked compounds indicated that certain derivatives exhibited notable anticonvulsant effects with median effective doses significantly lower than established medications like ethosuximide. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhanced anticonvulsant properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyridazine-piperazine-thiazole scaffold in this compound?
- Methodological Answer: Multi-step synthesis involving sequential coupling reactions is typically employed. For example, Suzuki-Miyaura coupling can introduce the pyridazine moiety to the piperazine ring, followed by nucleophilic acyl substitution to attach the thiazole group . Key reagents include coupling agents (e.g., Pd catalysts for cross-couplings) and acetic anhydride for acetylation steps. Reaction optimization (e.g., solvent polarity, temperature gradients) is critical to mitigate side reactions and improve yield .
Q. How can NMR and MS techniques resolve structural ambiguities in this compound?
- Methodological Answer:
- 1H/13C NMR: Assign signals based on chemical shifts (e.g., pyridazine protons at δ 8.5–9.0 ppm, piperazine protons at δ 2.5–3.5 ppm) and coupling patterns. 2D NMR (COSY, HSQC) clarifies connectivity between heterocycles .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the presence of labile groups like the thiazole ring .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer:
- In vitro enzyme inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the compound’s heterocyclic motifs, which often target ATP-binding pockets .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values, noting the thiazole group’s role in membrane permeability .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dimethylthiazole group influence binding affinity in target proteins?
- Methodological Answer:
- Computational Modeling: Perform DFT calculations to map electrostatic potential surfaces, identifying electron-rich/depleted regions. Compare with docking simulations (e.g., AutoDock Vina) to correlate substituent effects (methyl groups) with binding energy scores .
- SAR Studies: Synthesize analogs with halogenated thiazoles and assess activity shifts to isolate steric vs. electronic contributions .
Q. What experimental designs address contradictions in bioactivity data across different assays?
- Methodological Answer:
- Assay Replication: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to validate target engagement .
- Metabolic Stability Testing: Incubate the compound with liver microsomes to determine if rapid metabolism (e.g., oxidation of piperazine) explains discrepancies between in vitro and in vivo results .
Q. How can molecular dynamics (MD) simulations elucidate the role of the pyrazolyl-pyridazine moiety in protein-ligand interactions?
- Methodological Answer:
- Trajectory Analysis: Run 100-ns MD simulations (e.g., AMBER or GROMACS) to monitor conformational stability of the ligand in a protein binding site. Focus on hydrogen bonds between pyridazine N-atoms and catalytic residues .
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify contributions of individual substituents (e.g., pyrazole) to binding free energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
